

Allyl Formate (CAS No. 1838-59-1): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allyl formate**

Cat. No.: **B156743**

[Get Quote](#)

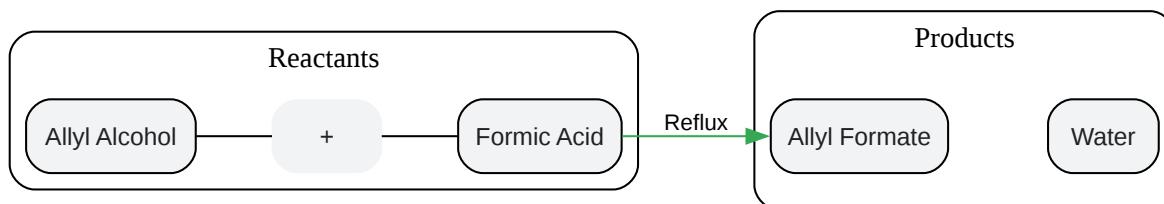
For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl formate ($C_4H_6O_2$, CAS No. 1838-59-1) is a colorless, volatile liquid with a characteristic fruity odor.^[1] As an unsaturated ester, it serves as a valuable intermediate in organic synthesis and finds applications in the flavor and fragrance industries.^[1] However, its high toxicity and reactivity necessitate careful handling and a thorough understanding of its chemical and biological properties. This technical guide provides an in-depth overview of **allyl formate**, encompassing its physicochemical properties, synthesis and purification protocols, spectroscopic data, reactivity, and toxicological profile, with a particular focus on its metabolic activation. This document is intended to serve as a comprehensive resource for professionals in research, chemical synthesis, and drug development.

Chemical and Physical Properties

Allyl formate is a highly flammable liquid that is slightly soluble in water but soluble in organic solvents like ethanol and ether.^{[1][2]} It is characterized by its dual functionality, combining an allyl group and a formate ester, which dictates its chemical reactivity.^[1] A summary of its key physical and chemical properties is presented in Table 1.


Table 1: Physical and Chemical Properties of **Allyl Formate**

Property	Value	Reference(s)
CAS Number	1838-59-1	[1][2][3]
Molecular Formula	C ₄ H ₆ O ₂	[1][4]
Molecular Weight	86.09 g/mol	[1][4]
Appearance	Colorless, clear liquid	[1][2][3]
Odor	Fruity, ethereal	[1][2]
Boiling Point	82-85 °C	[2][5]
Melting Point	-84.81 °C (estimate) to 9-10 °C	[2][4]
Density	~0.922 - 0.946 g/cm ³ at 20 °C	[2][6]
Flash Point	-15 to 7 °C	[2][5]
Water Solubility	Slightly soluble/Soluble	[2][3]
Vapor Pressure	72.2 mmHg at 25 °C	[3]
Refractive Index	~1.392 - 1.4009	[2][4]
LogP	0.60 - 0.8	[3][4]

Synthesis and Purification

Synthesis

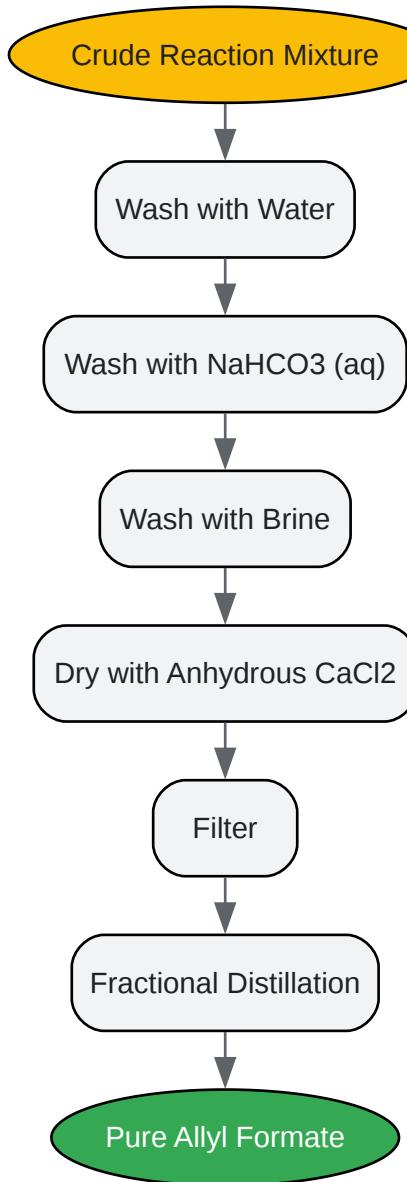
The most common method for synthesizing **allyl formate** is the direct Fischer esterification of allyl alcohol with formic acid.^[1] This reaction is typically performed under reflux conditions.^[1]

[Click to download full resolution via product page](#)**Diagram 1:** Synthesis of **Allyl Formate** via Esterification.

Experimental Protocol: Synthesis of Allyl Formate

This protocol is adapted from procedures describing the synthesis of allyl alcohol, where **allyl formate** is a key intermediate or co-product.[\[7\]](#)[\[8\]](#)

Materials:


- Allyl alcohol
- Formic acid (85-90%)
- Anhydrous calcium chloride or anhydrous potassium carbonate
- Round-bottom flask
- Condenser
- Heating mantle
- Separatory funnel
- Distillation apparatus

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of allyl alcohol and formic acid.
- Gently heat the mixture to reflux (approximately 80-100 °C) for 2-3 hours.[\[1\]](#)
- After cooling, transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize excess formic acid), and finally with brine.

- Dry the organic layer over an anhydrous drying agent such as anhydrous calcium chloride.[7]
- Filter to remove the drying agent.
- Purify the crude **allyl formate** by fractional distillation, collecting the fraction boiling at approximately 82-85 °C.[7]

Purification Workflow

[Click to download full resolution via product page](#)

Diagram 2: Purification workflow for **Allyl Formate**.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **allyl formate**.

Table 2: Spectroscopic Data for **Allyl Formate**

Technique	Data	Reference(s)
¹ H NMR	Available spectral data indicates characteristic peaks for the allyl and formate protons.	[9]
¹³ C NMR	Spectral data is available for this compound.	[9]
IR Spectroscopy	Infrared spectral data is available.	[10]
Mass Spectrometry	Mass spectral data is available, with a molecular ion peak corresponding to its molecular weight.	[9][11]

Reactivity and Chemical Behavior

Allyl formate's reactivity is governed by its ester and allyl functional groups.[1]

- Hydrolysis: It can be hydrolyzed back to allyl alcohol and formic acid, a reaction that is catalyzed by acids or bases.[1]
- Transesterification: It can undergo transesterification with other alcohols in the presence of a catalyst.[1]
- Reactivity with Acids and Oxidizers: As an ester, it reacts with acids, sometimes exothermically.[2][12] Strong oxidizing acids can cause vigorous, potentially ignitable reactions.[2][12]

- Flammability: It is a highly flammable liquid with a low flash point, and its vapors can form explosive mixtures with air.[2][5][12]

Toxicology and Safety

Allyl formate is highly toxic by ingestion, inhalation, and skin absorption.[2][3][12]

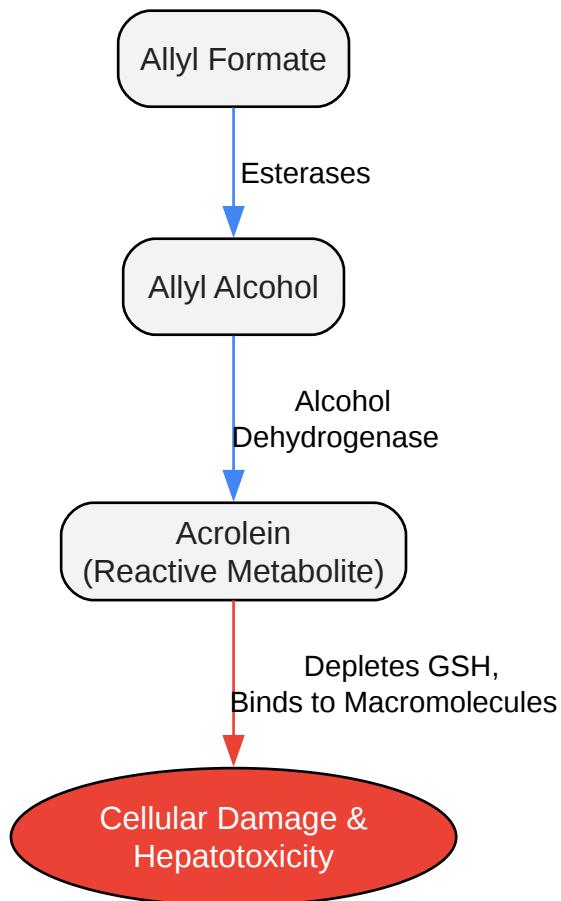

Occupational exposure can lead to irritation of the upper respiratory tract.[2] It is reported to cause liver and kidney damage in animals.[2][13]

Table 3: Toxicity Data for **Allyl Formate**

Toxicity Metric	Value	Species	Route	Reference(s)
LD ₅₀	96 mg/kg	Mouse	Oral	[3]
LD ₅₀	124 mg/kg	Rat	Oral	[3][14]
LC ₅₀	610 mg/m ³	Mouse	Inhalation	[2]
ATE (Dermal)	1100 mg/kg body weight	-	Dermal	[14]
ATE (Vapors)	0.05 mg/l/4h	-	Inhalation	[14]

Metabolic Pathway and Hepatotoxicity

The hepatotoxicity of **allyl formate** is a result of its metabolic activation.[2][15] It is first hydrolyzed by non-specific esterases to allyl alcohol.[2][15] Subsequently, alcohol dehydrogenase oxidizes allyl alcohol to the highly reactive and cytotoxic metabolite, acrolein.[2][15] Acrolein depletes glutathione (GSH) and binds to essential cellular macromolecules, leading to cellular damage and hepatotoxicity.[2][15]

[Click to download full resolution via product page](#)

Diagram 3: Metabolic activation pathway of **Allyl Formate** leading to hepatotoxicity.

Applications

Despite its toxicity, **allyl formate** has several industrial applications:

- Flavoring and Fragrance Agent: It is used for its fruity aroma in some food products and fragrances.[\[1\]](#)
- Chemical Intermediate: It serves as a precursor in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.[\[1\]](#)
- Solvent: It has been used as a solvent in various applications, including lacquers, paints, and cleaners.[\[2\]](#)[\[13\]](#)

Handling and Safety Precautions

Given its high flammability and toxicity, strict safety measures are required when handling **allyl formate**.

- Work in a well-ventilated fume hood.
- Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.^[5]
- Keep away from heat, sparks, and open flames.^[5]
- Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- In case of a spill, absorb with an inert material and dispose of as hazardous waste.^[5]

Conclusion

Allyl formate is a versatile chemical with important applications in synthesis and industry. However, its significant health hazards, particularly its hepatotoxicity resulting from metabolic activation to acrolein, demand a high level of caution and adherence to safety protocols. A thorough understanding of its properties, reactivity, and toxicological profile, as outlined in this guide, is essential for its safe and effective use in a research and development setting. Professionals working with this compound should be well-versed in its characteristics to mitigate risks and leverage its synthetic utility responsibly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Buy Allyl formate (EVT-310729) | 1838-59-1 [evitachem.com]
2. ALLYL FORMATE(1838-59-1) IR Spectrum [chemicalbook.com]
3. ALLYL FORMATE(1838-59-1) 1H NMR spectrum [chemicalbook.com]
4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of Allyl Alcohol [designer-drug.com]
- 6. spectrabase.com [spectrabase.com]
- 7. allyl formate, 1838-59-1 [thegoodsentscompany.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. youtube.com [youtube.com]
- 10. Formic acid - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Sciencemadness Discussion Board - allyl alcohol - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. US9120718B1 - Method for preparing allyl alcohol - Google Patents [patents.google.com]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- To cite this document: BenchChem. [Allyl Formate (CAS No. 1838-59-1): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b156743#allyl-formate-cas-number-1838-59-1\]](https://www.benchchem.com/product/b156743#allyl-formate-cas-number-1838-59-1)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com